molecular formula C21H21O4P B13864229 Bis(m-cresyl) o-Cresyl Phosphate

Bis(m-cresyl) o-Cresyl Phosphate

Cat. No.: B13864229
M. Wt: 368.4 g/mol
InChI Key: WTOIDCMGRJJWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(m-cresyl) o-Cresyl Phosphate is an organophosphate compound with the chemical formula C21H21O4P. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound is characterized by its three cresyl groups attached to a phosphate core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(m-cresyl) o-Cresyl Phosphate typically involves the reaction of cresol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes further reaction to yield the final product. The reaction conditions often include controlled temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(m-cresyl) o-Cresyl Phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The cresyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted cresyl phosphate compounds.

Scientific Research Applications

Bis(m-cresyl) o-Cresyl Phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Employed as a plasticizer and flame retardant in the production of plastics, resins, and coatings.

Mechanism of Action

The mechanism of action of Bis(m-cresyl) o-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its flame retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames.

Comparison with Similar Compounds

Similar Compounds

    Triphenyl Phosphate (TPP): Another organophosphate flame retardant with similar applications.

    Tris(2-chloroethyl) Phosphate (TCEP): Known for its use as a flame retardant and plasticizer.

    Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP): Used in various industrial applications as a flame retardant.

Uniqueness

Bis(m-cresyl) o-Cresyl Phosphate is unique due to its specific cresyl group configuration, which imparts distinct chemical and physical properties. Its effectiveness as a flame retardant and plasticizer, combined with its relatively low toxicity compared to some other organophosphates, makes it a valuable compound in various applications.

Properties

Molecular Formula

C21H21O4P

Molecular Weight

368.4 g/mol

IUPAC Name

(2-methylphenyl) bis(3-methylphenyl) phosphate

InChI

InChI=1S/C21H21O4P/c1-16-8-6-11-19(14-16)23-26(22,24-20-12-7-9-17(2)15-20)25-21-13-5-4-10-18(21)3/h4-15H,1-3H3

InChI Key

WTOIDCMGRJJWJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.